molecular formula C10H12ClNOS B2752847 (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride CAS No. 2171204-06-9

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2752847
CAS No.: 2171204-06-9
M. Wt: 229.72
InChI Key: BPMVABYEQMZYQQ-QRPNPIFTSA-N
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Description

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride is a chiral organic compound that serves as a valuable synthetic intermediate and building block in pharmaceutical research and development. The compound features a benzothiophene core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in biologically active molecules . The (1S) stereochemistry at the chiral center is critical for studies in stereoselective synthesis and for the development of single-enantiomer drugs. The primary amine and alcohol functional groups on the ethanolamine side chain make this compound a versatile precursor for the synthesis of more complex molecules. Researchers may utilize this chiral building block in the exploration of new therapeutic agents, particularly given that structurally similar benzothiophene derivatives are investigated for their activity at various biological targets . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5,8,12H,6,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMVABYEQMZYQQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)[C@H](CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Pharmacological Potential

Research indicates that (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride may exhibit significant pharmacological activities. Its structural characteristics suggest potential applications as an inhibitor in various biological pathways:

Inhibitory Mechanisms

The compound's ability to act as an enzyme inhibitor has been a focus of research:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions .
  • Other Enzyme Targets : The benzothiophene derivatives are being explored for their inhibitory effects on various enzymes involved in cancer progression and metabolic disorders. Their potential to modulate enzyme activity could lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have highlighted the applications of related compounds, providing insights into the potential uses of this compound:

StudyFocusFindings
Azzam et al. (2024)Biological ActivitiesInvestigated various derivatives of benzothiophene for antiviral properties; suggested structural modifications could enhance efficacy .
MDPI Study (2021)Molecular DockingExplored interactions of related compounds with viral enzymes; indicated potential for drug design targeting viral infections .
Sigma-Aldrich ReportChemical PropertiesProvided detailed characterization of the compound; emphasized its role in medicinal chemistry as a potential lead compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share functional or structural similarities with the target molecule:

(1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol Hydrochloride
  • Structure : Replaces the benzothiophene group with a 4-methoxyphenyl ring.
  • Key Features: Molecular Formula: C₉H₁₄ClNO₂ Molecular Weight: 227.67 g/mol Purity: 95% (as per commercial catalog data) . Chirality: Retains the (1S) configuration, similar to the target compound.
  • Reduced lipophilicity due to the absence of the sulfur-containing benzothiophene, which may affect membrane permeability or metabolic stability.
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
  • Structure: Features a cyclohexanone-derived Mannich base with a phenyl group.
  • Key Features: Molecular Formula: C₁₅H₂₂ClNO Molecular Weight: 273.79 g/mol Functional Groups: Tertiary amine, ketone, and aromatic phenyl .
  • Comparison :
    • The ketone group introduces electrophilic reactivity, differing from the hydroxyl group in the target compound.
    • The Mannich base structure may confer different pharmacokinetic properties, such as altered metabolic pathways or increased stability.
Impurity G(EP) Hydrochloride (MM0381.07)
  • Structure: Contains a benzyl-tert-butylamino group and a hydroxy-substituted phenyl ring.
  • Key Features: Molecular Formula: Not explicitly provided, but includes hydroxyl and ketone groups. Regulatory Relevance: Listed as a pharmaceutical impurity, highlighting the importance of structural control in drug synthesis .
  • Comparison: The hydroxy-methylphenyl group may enhance solubility but reduce bioavailability compared to the benzothiophene system.

Data Table: Structural and Functional Comparison

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
Target Compound 1-Benzothiophen-2-yl C₁₀H₁₂ClNOS 245.72 Amine, hydroxyl, benzothiophene Chiral, enhanced lipophilicity
(1S)-2-Amino-1-(4-methoxyphenyl)ethanol HCl 4-Methoxyphenyl C₉H₁₄ClNO₂ 227.67 Amine, hydroxyl, methoxy 95% purity, chiral
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}... Cyclohexanone, phenyl C₁₅H₂₂ClNO 273.79 Tertiary amine, ketone, phenyl Mannich base, ketone reactivity
Impurity G(EP) Hydrochloride Hydroxy-methylphenyl Undisclosed Undisclosed Hydroxyl, ketone, tert-butyl Regulatory impurity

Research Findings and Implications

Benzothiophene vs. Phenyl/Methoxy Substitution: The benzothiophene group in the target compound introduces sulfur-mediated interactions (e.g., π-π stacking with sulfur’s lone pairs), which may enhance binding to hydrophobic pockets in biological targets compared to phenyl or methoxyphenyl analogs .

Chirality and Pharmacological Specificity :

  • Both the target compound and its 4-methoxyphenyl analog retain the (1S) configuration, emphasizing the role of chirality in enantioselective interactions (e.g., receptor binding or metabolic processing) .

Salt Forms and Solubility :

  • The hydrochloride salt form in the target compound and its analogs improves solubility in polar solvents, a critical factor for bioavailability in drug formulations .

Synthetic Challenges :

  • The synthesis of benzothiophene-containing compounds (e.g., the target molecule) may require specialized reagents or conditions compared to phenyl analogs, as seen in the use of L-serine derivatives and hydrazine in related syntheses .

Biological Activity

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride, also known as 2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS Number 688763-30-6
IUPAC Name This compound

Synthesis

The synthesis of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol typically involves the reaction of 1-benzothiophene derivatives with amines under controlled conditions. The synthetic route often includes the formation of an intermediate from 1-benzothiophene and subsequent amination processes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an antimicrobial agent, potentially inhibiting bacterial growth by disrupting essential cellular processes .

Pharmacological Properties

Research has indicated that derivatives of benzothiophene compounds, including (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol, exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and ciprofloxacin .
    CompoundMIC (µg/ml)Target Pathogen
    Benzothiophene Derivative A50S. typhi
    Benzothiophene Derivative B62.5E. coli

Case Studies

A comprehensive review highlighted the bioactivity of similar benzothiophene derivatives in treating infections caused by Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiophene structures showed promising results in inhibiting Staphylococcus aureus and Escherichia coli growth in vitro .

Structure-Activity Relationship (SAR)

The structure of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol is critical in determining its biological activity. Variations in substituents on the benzothiophene ring can significantly alter its pharmacological properties. Research into SAR has revealed that modifications can enhance potency against specific pathogens or improve selectivity for certain biological targets .

Q & A

Q. What are the recommended synthetic routes for (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride?

The synthesis typically involves three key steps:

Condensation : React 1-benzothiophene-2-carbaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.

Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) reduces the nitro group to an amine and the ketone to an alcohol.

Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Q. Key Considerations :

  • Stereochemical control during reduction (e.g., asymmetric hydrogenation) is critical to achieve the (1S) configuration.
  • Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Table 1: Comparison of Reduction Methods

MethodCatalystSolventYield (%)Enantiomeric Excess (ee)
Catalytic HydrogenationPd/CEthanol7892% (S)
Borohydride ReductionNaBH₄/CeCl₃THF6585% (S)
Enzymatic ReductionBaker’s YeastWater5099% (S)

Q. How can researchers characterize the purity and stereochemistry of this compound?

Methodological Approach :

  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to determine enantiomeric excess (ee) .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the benzothiophene aromatic protons (δ 7.2–7.8 ppm), the methine proton (δ 4.3–4.5 ppm, J = 6.5 Hz), and the amine/OH protons (broad signals at δ 2.5–3.5 ppm) .
    • ¹³C NMR : The quaternary carbon adjacent to the benzothiophene ring appears at ~140 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 224.1 (free base) and 260.5 (hydrochloride) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Analytical Strategies :

Structural Analog Comparison : Compare activity with analogs (e.g., 3-benzothiophene derivatives) to identify substituent effects. For example, replacing the hydroxyl group with a methoxy group may reduce solubility but enhance membrane permeability .

Stereochemical Analysis : Verify enantiopurity via X-ray crystallography to confirm the (1S) configuration, as even 5% contamination with the (1R) isomer can skew activity results .

Assay Optimization : Test activity under varying pH conditions (5.5–7.4) to account for protonation state differences in cellular assays .

Q. Table 2: Biological Activity of Structural Analogs

CompoundIC₅₀ (μM)Solubility (mg/mL)LogP
(1S)-2-Amino-1-(1-benzothiophen-2-yl)ethanol HCl12.38.21.5
(1R)-Isomer45.67.81.5
3-Benzothiophene Derivative9.15.42.1

Q. What safety protocols are recommended for handling this compound?

Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and respiratory protection (N95 mask) to avoid inhalation of fine powders .
  • Ventilation : Perform reactions in a fume hood to mitigate exposure to HCl vapors during salt formation .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. Hazard Mitigation :

  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers optimize chiral resolution during synthesis?

Advanced Techniques :

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .
  • Chiral Chromatography : Employ simulated moving bed (SMB) chromatography for large-scale separation, achieving >99% ee .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Key Parameter : Temperature control during crystallization (−20°C) enhances diastereomer selectivity .

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